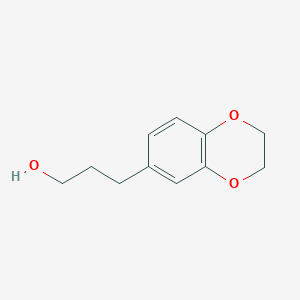

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a heterocyclic compound featuring a 1,4-benzodioxin ring fused to a propanol chain. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXZCFHSWNGZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with propanal in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently used.

Major Products Formed

Oxidation: Formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Reduction: Formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propane.

Substitution: Formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds containing the benzodioxin structure exhibit significant antioxidant properties. These properties are crucial in developing drugs aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of benzodioxin can modulate inflammatory pathways. The application of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol in formulating anti-inflammatory drugs could provide therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

Recent investigations suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Pharmacological Research

Drug Development

The compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Various derivatives are being synthesized to evaluate their pharmacological profiles.

Bioassays

Bioassay studies have been conducted to assess the efficacy of this compound in various biological systems. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Nanotechnology

In nanotechnology, this compound can be utilized in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with benzodioxin derivatives could improve targeting and release profiles in therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Anti-inflammatory Activity | Showed inhibition of pro-inflammatory cytokines in animal models. |

| Study 3 | Neuroprotective Potential | Indicated protective effects against neurotoxicity in neuronal cell cultures. |

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzodioxin ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compounds sharing the 1,4-benzodioxin core but differing in substituents or functional groups were analyzed for structural and activity comparisons:

Key Observations :

- Ketone vs. Alcohol : The ketone derivative (C₁₁H₁₂O₃) lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity, which may limit its direct biological activity compared to the alcohol form .

- Morpholine Derivative: The morpholine-substituted ketone (C₁₆H₂₀ClNO₄) demonstrates how heterocyclic additions modify pharmacokinetics, likely enhancing solubility or metabolic stability .

Structure-Activity Relationship (SAR) :

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 194.23 g/mol

- CAS Number : 57293-21-7

The compound features a benzodioxin moiety, which is significant in various biological applications. The structure allows for interactions with biological targets, influencing its pharmacological profile.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Studies suggest that compounds with benzodioxin structures can scavenge free radicals, thereby exhibiting antioxidant properties .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Preliminary studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis .

The mechanisms through which this compound exerts its effects are still under investigation. Proposed mechanisms include:

- Inhibition of Reactive Oxygen Species (ROS) : By reducing ROS levels, the compound can mitigate oxidative damage in cells.

- Regulation of Inflammatory Cytokines : It may influence the expression of pro-inflammatory cytokines, thereby modulating the inflammatory response.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various benzodioxin derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Antioxidant (e.g., Trolox) | 15 |

Study 2: Neuroprotective Effects in Animal Models

In a mouse model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a marked decrease in neuronal cell death compared to control groups. Histological analysis revealed improved neuronal integrity and reduced markers of apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.